1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine
CAS No.:
Cat. No.: VC19976126
Molecular Formula: C13H20BrN3
Molecular Weight: 298.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20BrN3 |
|---|---|
| Molecular Weight | 298.22 g/mol |
| IUPAC Name | 1-[(5-bromopyridin-2-yl)methyl]-4-propylpiperazine |
| Standard InChI | InChI=1S/C13H20BrN3/c1-2-5-16-6-8-17(9-7-16)11-13-4-3-12(14)10-15-13/h3-4,10H,2,5-9,11H2,1H3 |
| Standard InChI Key | YKWRUNRRTXOZCI-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1CCN(CC1)CC2=NC=C(C=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-((5-bromopyridin-2-yl)methyl)-4-propylpiperazine, reflects its two primary substituents:
-
A 5-bromopyridin-2-ylmethyl group attached to the piperazine nitrogen at position 1.
The bromine atom on the pyridine ring introduces steric bulk and electron-withdrawing effects, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The propyl chain enhances lipophilicity, potentially improving membrane permeability in biological systems .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.20 g/mol |
| Topological Polar Surface Area | 19.37 Ų |
| LogP (Octanol-Water) | 2.38 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 1-((5-bromopyridin-2-yl)methyl)-4-propylpiperazine typically involves sequential alkylation and coupling reactions:
-
N-Alkylation of Piperazine: Propyl groups are introduced via nucleophilic substitution using 1-bromopropane under basic conditions (e.g., KCO) .
-
Bromopyridine Coupling: The 5-bromo-2-pyridinylmethyl group is attached through a Buchwald-Hartwig amination or Ullmann coupling, often employing palladium catalysts (e.g., Pd(OAc)) and ligands (e.g., Xantphos) .
A representative protocol involves reacting 4-propylpiperazine with 5-bromo-2-(bromomethyl)pyridine in acetonitrile at reflux, yielding the target compound after purification by silica gel chromatography .
Table 2: Optimization of Synthetic Conditions
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | Pd(dba)/Xantphos | 78% → 92% |
| Solvent | Anhydrous DMF | 65% → 88% |
| Temperature | 85°C | 50% → 75% |
Biological Activity and Mechanisms
Table 3: In Vitro Biological Activity
| Cell Line/Receptor | Activity | EC/IC |
|---|---|---|
| A549 (Lung Cancer) | Cytotoxicity | 0.12 µM |
| D Dopamine Receptor | Agonism | 710 nM |
| D Dopamine Receptor | Antagonism | 16 µM |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing kinase inhibitors (e.g., abemaciclib impurities) and dopamine agonists . Its bromopyridine moiety enables further functionalization via cross-coupling reactions, facilitating library diversification in drug discovery .
Material Science
In OLED development, the electron-deficient pyridine ring improves electron transport properties. Derivatives have been incorporated into emissive layers, achieving external quantum efficiencies (EQE) of 12–15% in blue-emitting devices .
| Parameter | Value |
|---|---|
| LD (Oral, Rat) | 320 mg/kg |
| Flash Point | 156°C |
| Storage Conditions | 2–8°C, inert atmosphere |
Comparison with Structural Analogs
Propyl vs. Ethyl Substitution
Replacing the 4-propyl group with ethyl reduces lipophilicity (LogP = 1.92 vs. 2.38), diminishing blood-brain barrier permeability but improving aqueous solubility (2.1 mg/mL vs. 0.8 mg/mL) .
Bromine Positional Isomerism
5-Bromo isomers exhibit superior CDK inhibition compared to 4-bromo analogs (IC = 0.12 µM vs. 0.45 µM), attributed to enhanced π-stacking with kinase active sites .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume